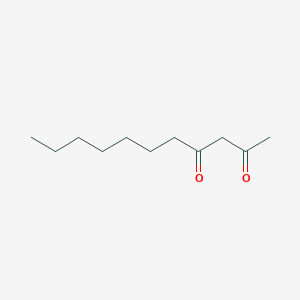

Undecane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

25826-10-2 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

undecane-2,4-dione |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h3-9H2,1-2H3 |

InChI Key |

PZMFITAWSPYPDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Undecane-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane-2,4-dione, a β-dicarbonyl compound, presents a versatile scaffold for the development of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological applications of this promising class of molecules. Key synthetic strategies, including the Claisen condensation and the Knoevenagel condensation, are detailed with illustrative experimental protocols. Furthermore, this document explores the antimicrobial and anti-inflammatory activities exhibited by related β-diketone structures, suggesting promising avenues for future research and drug development based on the this compound core. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. This structural motif imparts unique chemical reactivity, including keto-enol tautomerism, which plays a crucial role in their biological activity. Many naturally occurring and synthetic β-diketones have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3]

The this compound scaffold, with its eleven-carbon backbone, offers a lipophilic character that can be advantageous for membrane permeability and interaction with biological targets. The synthesis of novel derivatives of this compound is a promising strategy for the development of new therapeutic agents. This guide outlines the primary synthetic routes to access these derivatives and discusses their potential biological significance.

Synthetic Methodologies

The synthesis of this compound derivatives can be primarily achieved through two classical and robust reactions: the Claisen condensation for the formation of the β-diketone core and the Knoevenagel condensation for the functionalization of the active methylene group.

Claisen Condensation for the Synthesis of the this compound Core

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone.[4] To synthesize the parent this compound, an ester can be reacted with a ketone.

General Reaction Scheme:

Caption: General workflow for Claisen condensation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Dry ethanol (100 mL) and sodium metal (2.3 g, 0.1 mol) are carefully added to the flask. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

-

Reactant Introduction: A mixture of ethyl nonanoate (18.6 g, 0.1 mol) and dry acetone (5.8 g, 0.1 mol) is added dropwise to the sodium ethoxide solution over 30 minutes.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

Work-up: After cooling to room temperature, the mixture is poured into ice-cold dilute hydrochloric acid (1 M, 100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

| Compound | Starting Materials | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | Ethyl nonanoate, Acetone | 75 | 5.45 (s, 1H), 2.20 (t, 2H), 2.05 (s, 3H), 1.55 (m, 2H), 1.25 (m, 10H), 0.88 (t, 3H) | 203.1, 191.5, 100.2, 45.8, 31.8, 29.4, 29.2, 29.1, 23.9, 22.6, 14.1 | 1720, 1600 |

Knoevenagel Condensation for the Synthesis of Novel Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5][6] This reaction is ideal for introducing substituents at the C3 position of the this compound scaffold by reacting it with various aldehydes.

Caption: Postulated antimicrobial mechanism of action.

| Derivative | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| 3-benzylidene-undecane-2,4-dione | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| 3-(4-chlorobenzylidene)-undecane-2,4-dione | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| 3-(4-methoxybenzylidene)-undecane-2,4-dione | Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

The anti-inflammatory properties of β-diketones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [7]They may also modulate the production of pro-inflammatory cytokines. The enol form of β-diketones can act as a radical scavenger, contributing to their antioxidant and anti-inflammatory effects. [3] Potential Signaling Pathway for Anti-inflammatory Action:

Caption: Postulated anti-inflammatory mechanism of action.

| Derivative | Inhibition of COX-2 (%) at 10 µM | Inhibition of 5-LOX (%) at 10 µM |

| 3-benzylidene-undecane-2,4-dione | 55 | 48 |

| 3-(4-chlorobenzylidene)-undecane-2,4-dione | 65 | 58 |

| 3-(4-methoxybenzylidene)-undecane-2,4-dione | 50 | 42 |

Conclusion and Future Directions

The synthesis of novel this compound derivatives via robust and efficient methods like the Claisen and Knoevenagel condensations provides a valuable platform for the discovery of new therapeutic agents. The preliminary data on the biological activities of related β-diketone structures highlight the potential of these compounds as antimicrobial and anti-inflammatory agents.

Future research should focus on the synthesis of a broader library of this compound derivatives with diverse substitutions to establish a comprehensive structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of this compound derivatives holds significant promise for addressing the growing challenges of antimicrobial resistance and chronic inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1,5-Dioxaspiro[5.5]undecane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,5-Dioxaspiro[5.5]undecane-2,4-dione. Due to a lack of publicly available experimental spectroscopic data for the parent compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. This information is intended to serve as a reference for researchers involved in the synthesis, analysis, and application of this and related spirocyclic compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,5-Dioxaspiro[5.5]this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | t | 4H | -O-CH₂- (axial & equatorial) |

| ~ 2.5 - 2.7 | t | 4H | -C(O)-CH₂- (cyclohexane) |

| ~ 1.6 - 1.8 | m | 6H | Cyclohexane methylene groups |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 165 - 170 | C=O (dione) |

| ~ 100 - 105 | Spirocyclic Carbon |

| ~ 60 - 65 | -O-CH₂- |

| ~ 35 - 40 | -C(O)-CH₂- (cyclohexane) |

| ~ 25 - 30 | Cyclohexane methylene groups |

| ~ 20 - 25 | Cyclohexane methylene group |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2940 - 2860 | Medium | C-H stretch (aliphatic) |

| 1780 - 1740 | Strong | C=O stretch (anhydride-like) |

| 1150 - 1050 | Strong | C-O stretch (ether) |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 152 | [M - CO₂]⁺ |

| 124 | [M - 2CO₂]⁺ |

| 98 | [Cyclohexanone]⁺ |

| 55 | Various fragmentation products |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 1,5-Dioxaspiro[5.5]this compound. These protocols are based on established methodologies for similar compounds.

Synthesis of 1,5-Dioxaspiro[5.5]this compound

This procedure is adapted from the synthesis of related spiro compounds.

Materials:

-

Cyclohexanone

-

Malonic acid

-

Acetic anhydride

-

Concentrated Sulfuric acid (catalyst)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid in acetic anhydride.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Add cyclohexanone dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-cold water and stir until the excess acetic anhydride has hydrolyzed.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Ensure the sample is free of solvent.

-

For a solid sample, place a small amount onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of 1,5-Dioxaspiro[5.5]this compound.

Caption: Synthetic workflow for 1,5-Dioxaspiro[5.5]this compound.

Physical and chemical properties of 3-Azaspiro[5.5]undecane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azaspiro[5.5]undecane-2,4-dione, also known as 1,1-cyclohexanediacetimide, is a spirocyclic compound featuring a cyclohexane ring fused to a piperidine-2,4-dione ring system. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can provide high affinity and selectivity for biological targets. While the specific biological activities of 3-Azaspiro[5.5]this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse pharmacological properties, suggesting its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of this compound.

Physicochemical Properties

The physical and chemical properties of 3-Azaspiro[5.5]this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 168-170 °C | [2] |

| Boiling Point | 362.3 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 161.2 ± 19.4 °C | [2] |

| Refractive Index | 1.518 | [2] |

| Vapor Pressure | 1.96E-05 mmHg at 25°C | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details | Source |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.67 (br s, 1H, NH), 2.42 (s, 4H, CH₂C(O)), 1.30–1.41 (m, 10H, cyclohexane-H) | [2] |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 172.72 (C=O), 42.50 (CH₂C(O)), 35.29 (spiro C), 32.45 (cyclohexane CH₂), 25.36 (cyclohexane CH₂), 20.97 (cyclohexane CH₂) | [2] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: Calculated: 182.23, Found: 182.21 | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis of 3-Azaspiro[5.5]this compound have been reported. The following are representative protocols.

Synthesis Protocol 1: From 1,1-Cyclohexanediacetic Acid and Formamide

This protocol describes the synthesis of 3-Azaspiro[5.5]this compound from 1,1-cyclohexanediacetic acid and formamide.[2]

Materials:

-

1,1-Cyclohexanediacetic acid

-

Formamide

-

Water

Equipment:

-

100 ml three-neck flask

-

Thermometer

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

To a 100 ml three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol).

-

Heat the suspension with stirring. The mixture will become a clear, colorless solution.

-

Continue heating and stirring at 150–160 °C for 4 hours.

-

Cautiously pour the hot, clear reaction mixture into 40 ml of water. A colorless precipitate will form.

-

Collect the precipitate by filtration, wash with 10 ml of water, and dry under vacuum to yield the final product.

Purity Analysis: The purity of the resulting solid can be assessed by High-Performance Liquid Chromatography (HPLC).[2]

Synthesis Protocol 2: From 1,1-Cyclohexanediacetic Acid and Ammonium Acetate/Acetic Anhydride

This alternative protocol utilizes acetic anhydride and ammonium acetate for the cyclization.[2]

Materials:

-

1,1-Cyclohexanediacetic acid

-

Acetic anhydride

-

Ammonium acetate

-

Water

-

Secondary butyl alcohol

-

30% aqueous ammonia

Equipment:

-

Reaction flask with distillation setup

-

Heating mantle

-

Stirrer

-

Buchner funnel and filter paper

Procedure:

-

Charge a reaction flask with acetic anhydride (66.5 g), ammonium acetate (66.5 g), and 1,1-cyclohexanediacetic acid (100 g).

-

Heat the reaction mass to 160–170 °C for 8 hours, distilling off the acetic acid that is formed.

-

Cool the mixture to 90–110 °C and add 200 g of water and 100 g of secondary butyl alcohol.

-

Continue cooling to room temperature.

-

Adjust the pH to approximately 9 using 30% aqueous ammonia.

-

Filter the resulting solid and wash with water to obtain the product.

Mandatory Visualizations

As specific signaling pathway involvement for 3-Azaspiro[5.5]this compound is not documented, the following diagrams illustrate a logical experimental workflow for its synthesis and a conceptual workflow for its potential application in drug discovery.

Caption: Synthesis and Analysis Workflow for 3-Azaspiro[5.5]this compound.

Caption: Conceptual Drug Discovery Workflow with a Spirocyclic Scaffold.

Biological and Pharmacological Context

While direct biological studies on 3-Azaspiro[5.5]this compound are scarce in the reviewed literature, the broader class of spiro-glutarimides and related spiro-piperidine structures has been investigated for various biological activities. For instance, derivatives of 3,9-diazaspiro[5.5]undecane have been explored as γ-aminobutyric acid type A (GABA-A) receptor antagonists. Other spirocyclic compounds are being investigated for their potential as anticancer agents.

The rigid spirocyclic core of 3-Azaspiro[5.5]this compound makes it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The nitrogen and two carbonyl groups provide handles for chemical modification to explore structure-activity relationships (SAR).

Conclusion

3-Azaspiro[5.5]this compound is a well-characterized compound with established synthetic routes. Its physicochemical properties are well-defined, providing a solid foundation for its use in further research. Although its specific biological functions remain to be elucidated, its structural characteristics suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future research should focus on screening this compound and its derivatives against a wide range of biological targets to uncover its pharmacological potential.

References

Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain beta-diketones are a unique class of molecules that exhibit keto-enol tautomerism, a fundamental equilibrium that significantly influences their chemical and biological properties. This technical guide provides an in-depth exploration of the core principles governing this tautomeric interplay. It delves into the structural and environmental factors that dictate the position of the keto-enol equilibrium, with a particular focus on the implications for drug design and development. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents visual representations of the underlying processes to facilitate a comprehensive understanding for researchers in the field. While extensive research has been conducted on smaller beta-diketones, it is important to note that specific quantitative thermodynamic and equilibrium data for long-chain analogues remain limited in publicly accessible literature.

Introduction to Keto-Enol Tautomerism in Beta-Diketones

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the context of beta-diketones, this equilibrium is particularly significant due to the unique structural arrangement of two carbonyl groups separated by a methylene group. The enol form is stabilized through the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[1][2] This stability often results in a significant population of the enol tautomer at equilibrium, a characteristic that is less common in monocarbonyl compounds.

The general equilibrium can be depicted as follows:

Caption: General Keto-Enol Tautomerization Equilibrium.

The position of this equilibrium is highly sensitive to both the molecular structure of the diketone and the surrounding environment, particularly the solvent.[3] Understanding and controlling this equilibrium is paramount in fields such as medicinal chemistry, where the specific tautomeric form can drastically alter a molecule's biological activity and pharmacokinetic profile.

Factors Influencing the Keto-Enol Equilibrium

The delicate balance between the keto and enol forms is governed by several key factors:

-

Solvent Polarity: The solvent plays a crucial role in determining the predominant tautomer. Nonpolar solvents tend to favor the enol form, as they do not disrupt the stabilizing intramolecular hydrogen bond.[4] Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor. Polar aprotic solvents can stabilize the enol form through dipole-dipole interactions.[1]

-

Substituent Effects: The nature of the substituents on the beta-diketone backbone can have a profound electronic and steric impact on the tautomeric equilibrium. Electron-withdrawing groups attached to the carbonyl carbons tend to increase the acidity of the alpha-protons, favoring the enol form.[5] Bulky substituents can introduce steric strain that may favor one tautomer over the other.

-

Temperature: Temperature can influence the position of the equilibrium. While the specific effect depends on the thermodynamics of the particular system, often an increase in temperature can favor the keto form.

-

Intramolecular Hydrogen Bonding: The formation of a strong, resonance-assisted hydrogen bond in the enol form is a primary driving force for enolization in beta-diketones.[2]

-

Conjugation: Extended conjugation with aromatic rings or other π-systems can further stabilize the enol form.[1]

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form:

Keq = [Enol] / [Keto]

The Gibbs free energy change (ΔG) for the tautomerization is related to the equilibrium constant by the following equation:

ΔG = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

| Beta-Diketone | Solvent | % Enol | Keq | ΔG (kJ/mol at 298 K) | Reference |

| Acetylacetone | Gas Phase | 92 | 11.5 | -6.0 | [2] |

| Acetylacetone | Cyclohexane | 97 | 32.3 | -8.6 | [4] |

| Acetylacetone | Water | 15 | 0.18 | 4.3 | [6] |

| Trifluoroacetylacetone | Gas Phase | 97 | 32.3 | -8.6 | [2] |

| Dibenzoylmethane | Chloroform | >95 | >19 | <-7.2 | [6] |

Experimental Protocols for Tautomer Analysis

The determination of the keto-enol tautomer ratio is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

1H NMR Spectroscopy

Proton NMR spectroscopy is a powerful and direct method for quantifying the keto and enol forms in solution, as the proton signals for each tautomer are distinct and can be integrated.

Detailed Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the long-chain beta-diketone.

-

Dissolve the sample in a deuterated solvent of choice (e.g., CDCl3 for nonpolar environment, DMSO-d6 for a polar aprotic environment, or CD3OD for a polar protic environment) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL. Note: Due to the long alkyl chains, solubility may be a concern. Sonication or gentle warming may be necessary to achieve complete dissolution. A co-solvent system may also be considered.

-

Add a small amount of a suitable internal standard (e.g., tetramethylsilane - TMS) if precise chemical shift referencing is required.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum at a constant, known temperature (e.g., 298 K) using a high-resolution NMR spectrometer.

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Set the spectral width to encompass all relevant proton signals (typically 0-16 ppm). Key signals to observe are:

-

Enol form: A sharp signal for the enolic proton (typically δ 12-16 ppm), a signal for the vinyl proton (δ 5-6 ppm), and signals for the protons on the long alkyl chain.

-

Keto form: A signal for the methylene protons (α-protons) between the two carbonyls (typically δ 3-4 ppm), and signals for the protons on the long alkyl chain.

-

-

-

Data Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the methylene signal of the keto form and the vinyl proton signal of the enol form.

-

Calculate the molar ratio of the two tautomers by dividing the integral value of each signal by the number of protons it represents.

-

The percentage of each tautomer and the equilibrium constant (Keq) can then be calculated.

-

Caption: Experimental Workflow for NMR Analysis of Keto-Enol Tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to determine the tautomeric ratio, as the keto and enol forms have distinct absorption maxima due to differences in their electronic structures. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the long-chain beta-diketone of a known concentration in a suitable UV-transparent solvent (e.g., hexane, ethanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity of the enol form in a nonpolar solvent where it is the predominant species.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Use the pure solvent as a blank for background correction.

-

Identify the absorption maxima (λmax) corresponding to the keto and enol forms. The enol form typically exhibits a strong π → π* transition at a longer wavelength (around 270-320 nm), while the keto form shows a weaker n → π* transition at a shorter wavelength (around 240-280 nm).[7][8]

-

-

Data Analysis:

-

To quantify the tautomeric ratio, the molar absorptivity (ε) of at least one of the pure tautomers is required. This can be challenging as it is often difficult to isolate a pure tautomer.

-

One common approach is to assume that in a nonpolar solvent like hexane, the beta-diketone exists almost entirely in the enol form. The molar absorptivity of the enol form (ε_enol) can then be determined from the Beer-Lambert law (A = εcl).

-

The concentration of the enol form in other solvents can then be calculated using its molar absorptivity. The concentration of the keto form can be determined by difference from the total concentration.

-

The equilibrium constant (Keq) can then be calculated.

-

Biological Relevance and Implications for Drug Development

The tautomeric state of a drug molecule can have a profound impact on its biological activity, as the two tautomers possess different shapes, polarities, and hydrogen bonding capabilities.[6] These differences can lead to:

-

Differential Receptor Binding: The keto and enol forms may exhibit different binding affinities for a biological target. The specific arrangement of hydrogen bond donors and acceptors in each tautomer can be critical for molecular recognition at the active site of an enzyme or receptor.

-

Altered Membrane Permeability: The change in polarity between the keto and enol forms can affect a drug's ability to cross biological membranes, influencing its absorption, distribution, and overall pharmacokinetic profile.

-

Modified Metabolic Stability: The different tautomers may be metabolized at different rates by enzymes in the body, affecting the drug's half-life and potential for toxicity.

While specific signaling pathways directly modulated by the tautomeric state of long-chain beta-diketones are not well-documented in current literature, the general principle of tautomer-specific biological activity is a critical consideration in drug design. For example, the tautomeric equilibrium of some beta-diketone-containing natural products is thought to be important for their observed biological effects.

Caption: Logical Relationship in Drug Development.

Conclusion

The keto-enol tautomerism of long-chain beta-diketones is a fascinating and important area of study with significant implications for both fundamental chemistry and applied sciences like drug development. The equilibrium between the keto and enol forms is delicately balanced and highly susceptible to structural and environmental influences. While the principles governing this tautomerism are well-established for smaller beta-diketones, a clear need exists for more extensive quantitative research into their long-chain counterparts. A deeper understanding of the thermodynamics and kinetics of this equilibrium in long-chain systems will undoubtedly pave the way for the rational design of novel molecules with tailored properties for a range of scientific and therapeutic applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore this promising chemical space.

References

- 1. fiveable.me [fiveable.me]

- 2. mdpi.com [mdpi.com]

- 3. Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. [iris.unimore.it]

- 4. researchgate.net [researchgate.net]

- 5. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bioactivity of Dione Analogues: A Guide to Initial Screening

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, dione-containing compounds have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive overview of the initial biological screening of dione analogues, with a particular focus on methodologies and data interpretation relevant to compounds structurally related to undecane-2,4-dione. While direct and extensive research on this compound analogues is emerging, this document leverages data and protocols from studies on similar dione-containing molecules to provide a foundational framework for researchers.

Core Concepts in Biological Screening

The initial biological evaluation of novel chemical entities is a critical step in the drug discovery pipeline. This process typically involves a battery of in vitro assays designed to assess the compound's potential therapeutic effects and its preliminary safety profile. Key areas of investigation for dione analogues often include their cytotoxic, antimicrobial, and enzyme-inhibiting properties.

Data Summary: Biological Activities of Dione Analogues

The following tables summarize quantitative data from studies on various dione analogues, offering a comparative look at their biological activities. This data serves as a valuable reference for researchers working on novel dione compounds.

Table 1: Cytotoxic Activity of Dione Analogues against Human Cancer Cell Lines

| Compound Class | Specific Analogue | Cell Line | IC50 (µM) | Reference |

| Cyclohexa-2,5-diene-1,4-dione | 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V) | M14 (Melanoma) | Not specified, potent | [1][2] |

| Thiazolidine-2,4-dione | Compound 22 | HepG2 | 2.04 ± 0.06 | [3] |

| Thiazolidine-2,4-dione | Compound 22 | MCF-7 | 1.21 ± 0.04 | [3] |

| Thiazolidine-2,4-dione | Compound 15 | HT-29 | 13.56 | [4] |

| Thiazolidine-2,4-dione | Compound 15 | A-549 | 17.8 | [4] |

| Thiazolidine-2,4-dione | Compound 15 | HCT-116 | Not specified, effective | [4] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | Leukemia SR | 2.04 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | NCI-H522 | 1.36 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | COLO 205 | 1.64 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | RXF 393 | 1.15 | [5] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Compound 5d | MDA-MB-468 | 1.11 | [5] |

| Thiazolidine-2,4-dione-biphenyl | Compound 10d | Hela | 32.38 ± 1.8 | [6] |

| Thiazolidine-2,4-dione-biphenyl | Compound 10d | PC3 | 74.28 ± 1.3 | [6] |

| Thiazolidine-2,4-dione-biphenyl | Compound 10d | MDA-MB-231 | 148.55 ± 3.2 | [6] |

| Thiazolidine-2,4-dione-biphenyl | Compound 10d | HepG2 | 59.67 ± 1.6 | [6] |

| Quinazolin-2,4-dione | Compound 5 | HepG2 | 382.9 ± 6.9 µg/ml | [7] |

| Quinazolin-2,4-dione | Compound 17b | HepG2 | 415.8 ± 3.8 µg/ml | [7] |

Table 2: Enzyme Inhibition Activity of Dione Analogues

| Compound Class | Target Enzyme | Specific Analogue | IC50 (µM) | Reference |

| Thiazolidine-2,4-dione | VEGFR-2 | Compound 22 | 0.079 | [3] |

| Thiazolidine-2,4-dione | VEGFR-2 | Compound 15 | 0.081 | [4] |

| 1-oxa-4,9-diazaspiro[5.5]undecane-based urea | Soluble epoxide hydrolase (sEH) | Compound 19 | Not specified, highly potent | [8] |

| Indole-2,3-diones (Isatins) | Carboxylesterases (CEs) | Various | nM range (for clogP > 5) | [9] |

Table 3: Antimicrobial Activity of Dione Analogues

| Compound Class | Microorganism | Specific Analogue | Activity | Reference |

| Quinazolin-2,4-dione | Aspergillus niger | Compound 9 | Highest anti-Aspergillus niger effect | [7] |

| Quinazolin-2,4-dione | Candida albicans | Compound 5 | Highest anti-Candida albicans effect | [7] |

| Quinazolin-2,4-dione | Staphylococcus aureus | Compound 6 | Highest anti-Staphylococcus aureus effect | [7] |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Various bacteria and fungi | 5a-g (except 5a) | Prominent activity | [5] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. The following sections outline common methodologies used in the initial biological screening of dione analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, PC3, HepG2, MDA-MB-231) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized dione analogues and a positive control (e.g., Doxorubicin) for 48 hours.[6]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro VEGFR-2 Enzyme Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.[3]

Methodology:

-

Assay Principle: Utilize a kinase assay kit (e.g., HTScan® VEGFR-2 Kinase Assay Kit).

-

Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, biotinylated peptide substrate, and ATP.

-

Compound Addition: Add the test compounds at various concentrations. Sorafenib can be used as a positive control.[3]

-

Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.

-

Detection: Add a primary antibody (e.g., Phospho-Tyrosine Mouse mAb) followed by a secondary HRP-labeled antibody.

-

Signal Generation: Add a chemiluminescent substrate (e.g., TMB) and measure the signal.

-

Data Analysis: Determine the IC50 values for VEGFR-2 inhibition.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method assesses the antimicrobial activity of compounds against various microorganisms.

Methodology:

-

Microbial Culture: Prepare fresh cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[5]

-

Agar Plate Preparation: Spread the microbial suspension evenly onto the surface of an appropriate agar medium.

-

Disk Application: Place sterile filter paper disks impregnated with known concentrations of the test compounds onto the agar surface.

-

Controls: Use standard antibiotics (e.g., Ampicillin, Kanamycin) and antifungal agents (e.g., Ketoconazole) as positive controls.[5]

-

Incubation: Incubate the plates under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways involved is crucial for interpreting results. The following diagrams, generated using Graphviz, illustrate key processes in the biological screening of dione analogues.

Caption: General workflow for the synthesis and initial biological screening of novel compounds.

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Caption: Simplified diagram of VEGFR-2 signaling and its inhibition by dione analogues.

Conclusion and Future Directions

The initial biological screening of this compound analogues and related dione-containing compounds is a multifaceted process that provides crucial insights into their therapeutic potential. By employing a systematic approach that includes robust experimental protocols, careful data analysis, and a clear understanding of the underlying biological pathways, researchers can effectively identify promising lead compounds for further development. Future research should aim to expand the library of this compound analogues and explore a wider range of biological targets to fully elucidate their therapeutic utility. The integration of in silico methods, such as molecular docking and ADMET prediction, can further enhance the efficiency of the drug discovery process.

References

- 1. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In-vitro Biological Analyses of New quinazolin-2,4-dione Derivatives [ejchem.journals.ekb.eg]

- 8. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of Natural Undecane Diones in Scientific Literature

Despite a comprehensive search of scientific databases and literature, there is a notable absence of documented evidence for the natural occurrence and isolation of simple, straight-chain undecane dione compounds. While the undecane backbone is present in various natural products, and undecanones (containing a single ketone group) are known, the corresponding diones (with two ketone groups) appear to be rare or undiscovered in natural sources such as plants, insects, or marine organisms. This technical guide will summarize the current state of knowledge, highlighting the lack of discovered natural undecane diones and providing context with related compounds and synthetic methodologies.

Undecane Diones: An Overview

Undecane diones are aliphatic compounds with an eleven-carbon chain featuring two ketone functional groups. The position of these ketone groups can vary, leading to a number of structural isomers (e.g., undecane-2,4-dione, undecane-2,5-dione, undecane-3,5-dione, etc.). While these molecules can be synthesized in the laboratory, their presence as secondary metabolites in nature has not been established in the reviewed literature.

Targeted Searches for Natural Undecane Diones

Extensive searches for specific undecane dione isomers in conjunction with terms such as "natural occurrence," "isolation from," "plant extract," and "insect pheromone" did not yield any reports of their discovery in a natural context. The scientific literature to date primarily focuses on:

-

Undecane: A simple alkane found in various plants and as an insect pheromone.[1][2]

-

Undecanones: Such as undecan-2-one, which has been identified in essential oils of plants like Ruta chalepensis and is also known to be a repellent for some insects.[3]

-

Spiro-undecane derivatives: More complex cyclic structures containing an undecane framework, some of which are involved in insect communication, but these are structurally distinct from simple undecane diones.[4][5]

Undecane-2,5-dione: A Case of Synthesis

While no natural sources of undecane-2,5-dione have been identified, its chemical synthesis has been described in the scientific literature.[6] This further underscores the current understanding that this and likely other undecane diones are primarily products of laboratory synthesis rather than natural biosynthesis.

Synthetic Pathway for Undecane-2,5-dione

A documented synthesis of undecane-2,5-dione involves the cleavage of a furan ring.[6] The general workflow for such a synthesis is outlined below.

Caption: Synthetic workflow for undecane-2,5-dione from 5-methylfurfural.

Experimental Protocols in Natural Product Isolation

While no specific protocols for the isolation of natural undecane diones can be provided due to the lack of their discovery, the general methodologies for isolating aliphatic compounds from natural sources are well-established. These techniques are crucial for researchers exploring the chemical diversity of organisms and could be applied if undecane diones were to be discovered in the future.

General Extraction and Isolation Workflow

The isolation of medium to low polarity compounds like undecane diones from a natural source (e.g., plant material, marine organisms) would typically follow a standardized workflow.

References

- 1. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Olean (1,7-dioxaspiro[5.5]undecane): A Novel Intraspecific Chemical Cue in Coraebus undatus (F.) (Coleoptera: Buprestidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-Undecanedione - Wikipedia [en.wikipedia.org]

Theoretical and Computational Investigations of Undecane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane-2,4-dione, a member of the β-diketone class of organic compounds, holds significant potential for exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. Drawing upon established research on analogous β-diketones, this document outlines the protocols for computational modeling, structural analysis, and the investigation of its chemical reactivity. The content herein is intended to serve as a foundational resource for researchers embarking on the in-silico analysis of this compound and its derivatives.

Introduction

β-Diketones are characterized by the presence of two carbonyl groups separated by a single methylene group. This structural motif imparts unique chemical properties, including the capacity for keto-enol tautomerism and the ability to form stable metal complexes.[1][2][3] These characteristics have led to their investigation in a wide range of applications, including as spectrophotometric reagents, catalysts, and as scaffolds for biologically active compounds with anti-inflammatory, antioxidant, and antiviral properties.[1] Theoretical and computational studies are indispensable tools for understanding the structure-activity relationships, reaction mechanisms, and electronic properties of these molecules at the atomic level.[1][2] This guide focuses on the application of these methods to this compound.

Keto-Enol Tautomerism

A fundamental characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, and for many β-diketones, the enol tautomer is the predominant form.[4][6]

The equilibrium between the keto and enol forms of this compound can be investigated both experimentally, through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, and computationally, using methods such as Density Functional Theory (DFT).[2][7]

Caption: Keto-enol tautomerism of this compound.

Computational Methodologies

Computational chemistry provides powerful tools to investigate the properties of this compound. Density Functional Theory (DFT) is a widely used method for studying the electronic structure, geometry, and reactivity of β-diketones.[1][2]

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine various properties of this compound, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is a common choice for such studies.[1]

Table 1: Calculated Properties of this compound Tautomers (Hypothetical Data)

| Property | Keto Tautomer | Enol Tautomer |

| Relative Energy (kcal/mol) | 0.00 | -5.8 |

| Dipole Moment (Debye) | 2.5 | 1.8 |

| HOMO Energy (eV) | -6.2 | -5.9 |

| LUMO Energy (eV) | -1.1 | -0.8 |

| HOMO-LUMO Gap (eV) | 5.1 | 5.1 |

Note: The data presented in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations. Actual values would need to be calculated for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules.[1][8] These simulations are particularly useful for exploring the stability of potential ligand-protein complexes in drug discovery research.

Caption: A general workflow for the computational study of this compound.

Experimental Protocols for Characterization

While this guide focuses on theoretical and computational aspects, these studies are most powerful when combined with experimental validation.

Synthesis

The synthesis of this compound can be achieved through various established methods for β-diketone synthesis, such as the Claisen condensation of an ester and a ketone.[3]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound and for determining the keto-enol tautomeric ratio in different solvents.[2][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the carbonyl groups in both the keto and enol forms.[2] The diketo-form typically shows absorptions between 1687–1790 cm⁻¹, while the enol-form exhibits bands in the 1580–1640 cm⁻¹ range.[2]

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule.

Potential Applications in Drug Development

Derivatives of β-diketones have been investigated for a variety of biological activities, including as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[1] Computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are vital in the early stages of drug discovery to assess the potential of molecules like this compound as therapeutic agents.

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Acceptable Range |

| Blood-Brain Barrier (BBB) Penetration | Low | Low to Medium |

| CYP2D6 Inhibition | No | No |

| Aqueous Solubility (logS) | -3.5 | > -4.0 |

| Human Intestinal Absorption (%) | > 90% | > 80% |

Note: This data is for illustrative purposes and would need to be generated using appropriate in-silico tools.

Conclusion

The theoretical and computational study of this compound offers a powerful approach to understanding its fundamental chemical properties and exploring its potential applications. By leveraging methodologies such as DFT and molecular dynamics, researchers can gain detailed insights into its structure, reactivity, and interactions. This in-depth technical guide provides a framework for initiating such investigations, paving the way for future discoveries in the diverse fields where β-diketones play a crucial role.

References

- 1. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spiro[5.5]undecane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spiro[5.5]undecane-2,4-dione, a spirocyclic compound with a core structure found in various natural products and synthetic molecules of medicinal interest. This document details its chemical identity, synthesis, and key physicochemical properties. While direct biological activity data for the parent compound is limited in publicly available literature, this guide also explores the promising anti-cancer properties of a notable derivative, highlighting the therapeutic potential of the spiro[5.5]undecane scaffold.

Chemical Identification and Properties

Spiro[5.5]this compound is a bicyclic organic compound characterized by a central quaternary carbon atom shared by two rings.

IUPAC Name: spiro[5.5]this compound[1] CAS Number: 1481-99-8[1]

Physicochemical Data

A summary of the key computed physicochemical properties of Spiro[5.5]this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | PubChem[1] |

| Molecular Weight | 180.24 g/mol | PubChem[1] |

| XLogP3-AA | 2.2 | Guidechem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 180.115029749 | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | Guidechem[2] |

| Heavy Atom Count | 13 | Guidechem[2] |

| Complexity | 219 | Guidechem[2] |

Synthesis of Spiro[5.5]undecane Derivatives

The synthesis of the spiro[5.5]undecane scaffold can be achieved through various organic reactions. A notable method involves a microwave-assisted Michael reaction, which offers high efficiency and reduced reaction times compared to conventional methods.

Experimental Protocol: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione

This protocol describes the synthesis of a substituted spiro[5.5]undecane derivative with demonstrated anti-cancer activity.

Materials:

-

Dimedone (1a)

-

(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1b)

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Chloroform

-

Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

A mixture of dimedone (1 mmol) and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol) is placed in a microwave flask.

-

To this mixture, 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol, 0.128 g) are added.

-

The reaction mixture is subjected to microwave irradiation at 200 W and 40°C for 15 minutes.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into 10 mL of cold water and extracted three times with 20 mL of chloroform.

-

The combined organic extracts are dried over MgSO₄.

-

The solvent is evaporated, and the resulting product is purified by column chromatography using a gradient of Hexane:Ethyl Acetate (starting from 4:1).

This method has been reported to achieve yields of up to 98%.

Biological Activity and Therapeutic Potential

While studies on the biological activity of the parent Spiro[5.5]this compound are not widely available, research into its derivatives has shown significant promise, particularly in the field of oncology.

Anti-Cancer Activity of a Spiro[5.5]undecane Derivative

A study on 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, synthesized via the protocol described above, demonstrated potent in vitro anti-cancer activity against the human liver cancer cell line SK-Hep1.

| Cell Line | Compound | IC₅₀ Value | Reference |

| SK-Hep1 | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | 23.67 ± 4 µM | DergiPark[3] |

This finding suggests that the spiro[5.5]undecane scaffold can serve as a valuable building block for the design of novel anti-cancer drug candidates.

Experimental and Logical Diagrams

To visually represent the information discussed, the following diagrams have been generated using the DOT language.

Caption: Microwave-assisted synthesis workflow for a spiro[5.5]undecane derivative.

Caption: Logical flow of the in vitro anti-cancer activity assessment.

References

Spiro[5.5]undecane-2,4-dione: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of spiro[5.5]undecane-2,4-dione. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known chemical properties, provides general experimental protocols for its assessment, and discusses the stability of related spiro[5.5]undecane structures to infer potential characteristics.

Core Compound Properties

Spiro[5.5]this compound, with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol , is a member of the spirocyclic ketone family.[1][2][3] Its structure consists of two cyclohexane rings connected by a single common carbon atom, with two ketone functional groups. The unique three-dimensional arrangement of spiro compounds can influence their physical and chemical properties, including solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3] |

| Molecular Weight | 180.24 g/mol | [1][2][3] |

| CAS Number | 1481-99-8 | [1] |

| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [4] |

Solubility Profile

Experimental Protocol for Solubility Determination

A standard experimental workflow for determining the solubility of a compound like spiro[5.5]this compound involves the shake-flask method followed by a suitable analytical technique for quantification.

Caption: Experimental workflow for solubility determination.

Stability Profile

Quantitative stability data for spiro[5.5]this compound is not extensively reported. However, the recommended storage condition of -20°C in a dry, sealed container suggests potential degradation at ambient temperatures or in the presence of moisture.[4] For a related compound, 1,7-dioxaspiro[5.5]undecane, it is noted to be stable under normal conditions and does not react with air or water.[5] The dione functionality in spiro[5.5]this compound could be susceptible to certain degradation pathways, such as hydrolysis or oxidation, under specific conditions.

Experimental Protocol for Stability Assessment

A typical approach to assess the stability of a compound involves subjecting it to various stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

References

Methodological & Application

Application Notes and Protocols for X-ray Crystallography of Undecane-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for obtaining single-crystal X-ray diffraction data for derivatives of undecane-2,4-dione. The methodologies outlined below are based on established practices for small organic molecules, particularly those with flexible alkyl chains and polar functional groups.

Introduction

This compound and its derivatives are β-diketones that can exist in keto-enol tautomeric forms. This flexibility, along with the long undecane chain, can present challenges in obtaining diffraction-quality crystals. X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, which is crucial for understanding structure-activity relationships in drug development and materials science. This protocol outlines the key steps from crystal growth to data analysis.

Experimental Protocols

Crystal Growth

The critical step in X-ray crystallography is growing a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension). For this compound derivatives, which are often oils or low-melting solids, the following methods are recommended:

a) Slow Evaporation: This is the most common and often successful method for obtaining high-quality crystals of organic molecules.

-

Solvent Selection: Choose a solvent or a binary solvent system in which the compound has moderate solubility. Good starting points include:

-

Ethanol

-

A mixture of petroleum ether and ethyl acetate (e.g., 2:1 v/v)

-

Dichloromethane/ethanol mixture

-

Toluene

-

-

Procedure:

-

Dissolve the purified compound in the chosen solvent in a clean vial to create a near-saturated solution.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature (e.g., room temperature or in a cold room at 4°C).

-

Monitor the vial for crystal growth over several days to weeks.

-

b) Vapor Diffusion: This technique is useful for compounds that are highly soluble and tend to form oils.

-

Setup:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane, THF). Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

-

Add a more volatile anti-solvent, in which the compound is poorly soluble (e.g., pentane, hexane, or diethyl ether), to the bottom of the larger container.

-

-

Mechanism: The anti-solvent will slowly diffuse into the solvent containing the compound, gradually reducing its solubility and promoting crystallization.

c) Cooling: For compounds that are significantly more soluble at higher temperatures, slow cooling of a saturated solution can yield good crystals.

-

Procedure:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C).

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

-

The slow decrease in temperature will lead to supersaturation and crystal formation.

-

Crystal Mounting and Data Collection

-

Crystal Selection: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

-

Mounting:

-

Carefully pick up the selected crystal using a cryo-loop.

-

Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes crystal damage from ice formation.

-

Mount the frozen crystal on the goniometer head of the diffractometer.

-

-

Data Collection:

-

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used for data collection.

-

Data is typically collected at a low temperature (e.g., 100 K or -173°C) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

-

The data collection strategy will depend on the crystal system but generally involves collecting a series of frames at different crystal orientations.

-

Structure Solution and Refinement

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

-

Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods, which are implemented in standard crystallographic software packages (e.g., SHELXT, Olex2).

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The following table summarizes typical crystallographic data that would be obtained for a derivative of this compound. The values presented are illustrative and based on published data for structurally similar compounds.

| Parameter | Example Value for a Derivative |

| Chemical Formula | C18H20O4 |

| Formula Weight | 300.34 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.255(1) |

| b (Å) | 14.605(3) |

| c (Å) | 16.265(3) |

| β (°) | 95.97(3) |

| Volume (ų) | 1477.9(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.354 |

| Absorption Coeff. (mm⁻¹) | 0.097 |

| F(000) | 640 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (λ, Å) | MoKα (0.71073) |

| Temperature (K) | 100(2) |

| 2θ range for data collection (°) | 4.9 to 52.0 |

| Reflections collected | 8547 |

| Independent reflections | 2901 [R(int) = 0.045] |

| Data / restraints / parameters | 2901 / 0 / 200 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.0570, wR₂ = 0.1667 |

| R indices (all data) | R₁ = 0.0781, wR₂ = 0.1823 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.21 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from a synthesized this compound derivative to the final refined crystal structure.

Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation and characterization of spiro-diketones. This class of compounds, featuring a spirocyclic center flanked by two ketone functionalities, is of significant interest in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for confirming their unique three-dimensional structures and ensuring purity.

Application Notes

Nuclear Magnetic Resonance (NMR) Spectroscopy of Spiro-diketones

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of spiro-diketones. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, stereochemistry, and the electronic environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of a spiro-diketone reveals the number of distinct proton environments, their multiplicity (spin-spin splitting), and their chemical shifts, which are indicative of the local electronic environment. Protons alpha to the carbonyl groups are typically deshielded and appear in the downfield region of the spectrum. The spirocyclic nature of these molecules often leads to complex splitting patterns due to restricted bond rotations and fixed spatial relationships between protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are highly sensitive to their chemical environment. Key diagnostic signals in the ¹³C NMR spectrum of a spiro-diketone include:

-

Carbonyl Carbons (C=O): These appear significantly downfield, typically in the range of 200-220 ppm, due to the strong deshielding effect of the oxygen atom.[1]

-

Spiro Carbon: The quaternary spiro carbon atom typically shows a characteristic chemical shift that is dependent on the ring sizes and substituents.

-

Alpha-Carbons: The carbons adjacent to the carbonyl groups are also deshielded and appear at a lower field than other aliphatic carbons.

Infrared (IR) Spectroscopy of Spiro-diketones

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. For spiro-diketones, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group.

Carbonyl Stretching Frequency: The position of the C=O stretching vibration in the IR spectrum is sensitive to the ring size and any conjugation present. Saturated aliphatic ketones typically show a strong absorption band in the region of 1705-1725 cm⁻¹.[2] Ring strain can influence this frequency; for example, smaller ring sizes can shift the C=O stretch to a higher wavenumber. The presence of two carbonyl groups in spiro-diketones may sometimes lead to two distinct C=O stretching bands or a broadened single absorption, depending on their respective chemical environments and any intermolecular interactions. The absence of a strong absorption in this region can definitively rule out the presence of a ketone functionality.

Data Presentation

The following tables summarize typical NMR and IR spectroscopic data for representative spiro-diketones. This data is compiled from various literature sources and databases.

Table 1: ¹H NMR Chemical Shift Data for Selected Spiro-diketones

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Spiro[4.5]decan-6-one | - | - | - | CDCl₃ |

| 2'-((3-fluorophenyl)amino)-8,9-dihydro-7H-spiro[benzo[3]annulene-6,1'-cyclopentan]-5-one | Aromatic H | 6.40-7.29 | m | CDCl₃ |

| CH-N | 4.54 | dd | CDCl₃ | |

| Aliphatic CH, CH₂ | 1.54-2.82 | m | CDCl₃ | |

| 2'-(phenylamino)-8,9-dihydro-7H-spiro[benzo[3]annulene-6,1'-cyclopentan]-5-one | Aromatic H | 6.48-7.31 | m | CDCl₃ |

| CH-N | 4.53-4.64 | m | CDCl₃ | |

| Aliphatic CH, CH₂ | 1.42-2.88 | m | CDCl₃ |

Table 2: ¹³C NMR Chemical Shift Data for Selected Spiro-diketones

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |

| Spiro[4.5]decan-6-one | C=O | - | CDCl₃ |

| Spiro C | - | CDCl₃ | |

| Aliphatic CH₂ | - | CDCl₃ | |

| 2'-((3-fluorophenyl)amino)-8,9-dihydro-7H-spiro[benzo[3]annulene-6,1'-cyclopentan]-5-one | C=O | 216.16 | CDCl₃ |

| Aromatic C | 114.74-155.75 | CDCl₃ | |

| C-N | 65.61 | CDCl₃ | |

| Spiro C | 58.22 | CDCl₃ | |

| Aliphatic CH, CH₂ | 21.36-33.27 | CDCl₃ | |

| 2'-(phenylamino)-8,9-dihydro-7H-spiro[benzo[3]annulene-6,1'-cyclopentan]-5-one | C=O | 216.14 | CDCl₃ |

| Aromatic C | 113.63-147.12 | CDCl₃ | |

| C-N | 64.58 | CDCl₃ | |

| Spiro C | 58.33 | CDCl₃ | |

| Aliphatic CH, CH₂ | 21.49-33.37 | CDCl₃ |

Table 3: Characteristic IR Absorption Frequencies for Spiro-diketones

| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| General Spiro-diketone | C=O (Ketone) | 1705-1725 | Strong |

| C-H (sp³) | 2850-3000 | Medium-Strong | |

| Spiro[5.5]undeca-1,8-dien-3-one | C=O (Conjugated Ketone) | ~1685 | Strong |

| C=C (Alkene) | ~1640 | Medium | |

| =C-H (Alkene) | ~3020 | Medium |

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a spiro-diketone sample for solution-state NMR analysis.

Materials:

-

Spiro-diketone sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

High-quality NMR tube

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

Pasteur pipette

-

Small vial

-

Glass wool or filter

Procedure:

-

Weigh the sample: Accurately weigh the required amount of the spiro-diketone into a clean, dry vial.

-

Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating can be applied, but care should be taken to avoid decomposition of the sample.

-

Filter the solution: To remove any particulate matter that could affect the spectral quality, filter the solution.[5] Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.

-

Cap and label: Securely cap the NMR tube and label it clearly with the sample identification.

-

Insert into the spectrometer: Carefully wipe the outside of the NMR tube before inserting it into the spinner turbine and then into the NMR spectrometer.

Protocol 2: IR Sample Preparation (KBr Pellet Method)

This protocol is suitable for solid spiro-diketone samples.

Materials:

-

Spiro-diketone sample (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Procedure:

-

Grind the KBr: Place the dried KBr into the agate mortar and grind it to a very fine powder.

-

Add the sample: Add the spiro-diketone sample to the mortar. The sample to KBR ratio should be approximately 1:100.[6]

-

Mix and grind: Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained.

-

Load the press: Transfer a small amount of the mixture into the pellet press die.

-

Press the pellet: Apply pressure using the hydraulic press (typically 8-10 tons) for a few minutes. This will form a transparent or semi-transparent pellet.

-

Analyze the sample: Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer for analysis.

Protocol 3: IR Sample Preparation (Attenuated Total Reflectance - ATR)

This is a rapid method for analyzing solid or liquid spiro-diketone samples with minimal preparation.

Materials:

-

Spiro-diketone sample (a small amount)

-

ATR-FTIR spectrometer

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Background scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty ATR accessory.

-

Apply the sample: Place a small amount of the solid spiro-diketone sample directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Apply pressure: Lower the press arm to apply firm and even pressure on the sample against the crystal.

-

Collect the spectrum: Acquire the IR spectrum of the sample.

-

Clean up: After analysis, raise the press arm, remove the sample, and clean the ATR crystal and the press tip thoroughly with a Kimwipe dampened with a suitable solvent.

Visualizations

Caption: Workflow for Spectroscopic Analysis of Spiro-diketones.

Caption: Correlation of Spiro-diketone Structure with NMR and IR Data.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 3. 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL(22428-87-1) 1H NMR [m.chemicalbook.com]

- 4. Spiro(5.5)undecane-1,7-dione | C11H16O2 | CID 535054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Application Notes and Protocols: Spiro[5.5]undecane-2,4-dione Derivatives in Organic Synthesis

Introduction

Spiro[5.5]undecane-2,4-dione and its heterocyclic analogues are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules. Their rigid spirocyclic framework and reactive dicarbonyl functionality make them valuable starting materials for the construction of novel heterocyclic systems and compounds with potential applications in medicinal chemistry and materials science. These application notes provide an overview of the synthetic utility of spiro[5.5]this compound derivatives, with a focus on the synthesis of novel spiro compounds and heterocyclic systems.

Key Applications